Welcome to the BenchChem Online Store!
molecular formula C9H14N2O B8463570 Isopropyl-(6-methoxy-pyridin-3-yl)-amine

Isopropyl-(6-methoxy-pyridin-3-yl)-amine

Cat. No. B8463570
M. Wt: 166.22 g/mol
InChI Key: SXUIRUIDLQOWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07358242B2

Procedure details

To a solution of 5-amino-2-methoxypyridine (747 mg, 6.02 mmol) in CH2Cl2 (50 mL) was added acetone (500 μL) and sodium triacetoxyborohydride (1.95 g, 9.20 mmol). The reaction was stirred at room temperature for 20 hours and was diluted with aqueous NaHCO3. The aqueous solution was washed with CH2Cl2 (3×) and the combined organic solutions were washed with brine (1×), dried (MgSO4), filtered and concentrated. The residue was purified by medium pressure chromatography eluting with a solvent gradient (5% EtOAc in hexanes to 50% EtOAc in hexanes) to provide 810 mg of isopropyl-(6-methoxy-pyridin-3-yl)-amine. 1H NMR (CDCl3) δ 7.55 (s, 1H), 6.96 (dd, 1H), 6.61 (d, 1H), 3.86 (s, 3H), 3.52 (m, 1H), 1.19 (d, 6H).
Quantity
747 mg
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[CH3:10][C:11]([CH3:13])=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl.C([O-])(O)=O.[Na+]>[CH:11]([NH:1][C:2]1[CH:7]=[N:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1)([CH3:13])[CH3:10] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
747 mg
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
500 μL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1.95 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The aqueous solution was washed with CH2Cl2 (3×)
WASH
Type
WASH
Details
the combined organic solutions were washed with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by medium pressure chromatography
WASH
Type
WASH
Details
eluting with a solvent gradient (5% EtOAc in hexanes to 50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)NC=1C=NC(=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 810 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.